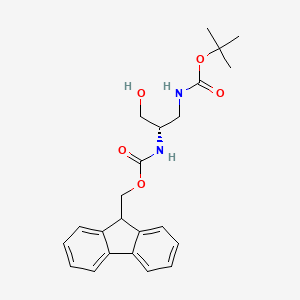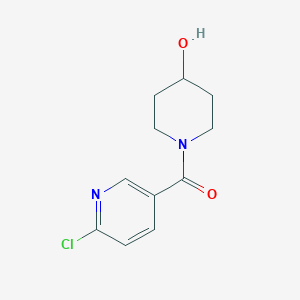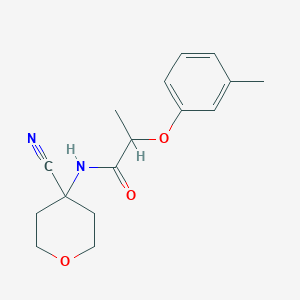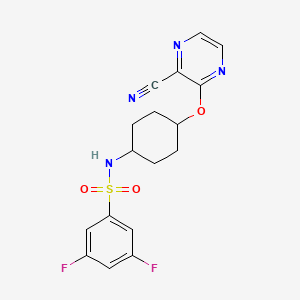
Fmoc-dap(boc)-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-dap(boc)-ol is a common peptide building block . As a lysine residue, its 3-amino group is often used for carrying a tag moiety such as a fluorescent dye, a quencher, or biotin . It’s suitable for solid-phase peptide synthesis (SPPS) .
Synthesis Analysis
This compound is used in the high-yielding solid-phase total synthesis of daptomycin, an important clinical antibiotic . The synthesis involves a Camps cyclization reaction that occurs in the solid-phase when conventionally used kynurenine (Kyn) synthons are exposed to 20% 2-methylpiperidine (2MP)/DMF .Molecular Structure Analysis
The molecular formula of this compound is C23H26N2O6 . It’s a derivative of 2,3-diaminopropionic acid .Physical And Chemical Properties Analysis
This compound has a molecular weight of 426.46 g/mol . Its physical properties include a density of 1.3±0.1 g/cm3, boiling point of 652.5±55.0 °C at 760 mmHg, and a flash point of 348.4±31.5 °C .Applications De Recherche Scientifique
Peptide Nucleic Acid (PNA) Synthesis
Fmoc-dap(boc)-ol, due to its protective groups, is integral in synthesizing peptide nucleic acid (PNA) monomers, especially for thymine, 2,6-diaminopurine (DAP), and 2-aminopurine (2AP). The synthesis approach using Boc-protecting groups for Fmoc-based PNA oligomerization highlights the interchangeability of these monomers with standard Fmoc PNA monomers. DAP monomers, when incorporated into PNAs, show selective binding to complementary DNA strands, enhancing the melting temperature (ΔT(m)) significantly, which is crucial for specific DNA targeting applications. Similarly, 2AP monomers have shown excellent nucleobase discrimination and have been utilized as fluorescent probes in PNA:DNA duplexes, offering a method for the dynamic study of nucleic acid interactions and stability (A. S. St Amant & R. Hudson, 2012).
Advanced Peptide Synthesis Techniques
The protective groups in this compound enable the synthesis of non-proteinogenic amino acids such as 2,3-l-diaminopropanoic acid (l-Dap) through a synthetic strategy that involves orthogonally protected methyl esters. This approach utilizes reductive amination and oxidation steps, preserving the chirality of the starting material, which is crucial for the synthesis of peptides and proteins with specific biological activities. Such methodologies are vital in developing peptides for therapeutic applications, demonstrating the versatility of this compound in synthesizing complex peptide structures with high precision and efficiency (A. Temperini et al., 2020).
Hydrogel Formation and Self-Assembly
This compound contributes to the self-assembly and hydrogelation properties of peptides, particularly Fmoc-tripeptides. These peptides, depending on their sequence, can form highly anisotropic fibrils or highly branched fibrils, leading to hydrogels with distinct physical properties such as modulus and anisotropy. This sequence-dependent self-assembly process is crucial for developing biomaterials with specific mechanical and biological functions, offering pathways to tailor hydrogel properties for biomedical applications like drug delivery and tissue engineering (G. Cheng et al., 2010).
Drug and Gene Delivery
The role of this compound extends to the preparation of ultrashort peptide self-assemblies, serving as carriers for drug and gene delivery. The inherent characteristics of peptides, enhanced by the Fmoc and Boc protecting groups, facilitate the formation of stable and functional assemblies. These assemblies are investigated for their potential in biologics delivery and tissue engineering, demonstrating the critical role of this compound in developing new therapeutic strategies (Seema R. Gupta et al., 2020).
Orientations Futures
Peptide-based hydrogels (PHGs), which can be formed using peptide building blocks like Fmoc-dap(boc)-ol, are suitable for various biological, biomedical, and biotechnological applications, such as drug delivery and diagnostic tools for imaging . They are also being explored as scaffolds for bioprinting applications .
Mécanisme D'action
Target of Action
Fmoc-dap(boc)-ol, also known as Nα-Boc-Nβ-Fmoc-L-2,3-diaminopropionic acid , is primarily used in the field of peptide synthesis . The primary targets of this compound are the amino acid sequences that it helps to build. These sequences can be part of larger proteins or peptides that play crucial roles in various biological processes.
Mode of Action
this compound interacts with its targets by being incorporated into peptide chains during the process of peptide synthesis . The Fmoc (Fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) groups serve as protective groups that prevent unwanted side reactions during the synthesis process . Once the peptide synthesis is complete, these protective groups can be removed to yield the desired peptide.
Biochemical Pathways
The incorporation of this compound into peptide chains can affect various biochemical pathways, depending on the specific sequence of the peptide being synthesized . The exact pathways affected would depend on the function of the peptide that this compound is incorporated into.
Result of Action
The molecular and cellular effects of this compound’s action are largely determined by the peptides it helps to synthesize . These peptides can have a wide range of effects, from acting as signaling molecules to playing structural roles in cells.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the reaction environment can affect the efficiency of peptide synthesis . Additionally, the presence of other reactive species can potentially interfere with the protective groups on this compound, affecting its stability and efficacy.
Propriétés
IUPAC Name |
tert-butyl N-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypropyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O5/c1-23(2,3)30-21(27)24-12-15(13-26)25-22(28)29-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20,26H,12-14H2,1-3H3,(H,24,27)(H,25,28)/t15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQQFVCOJXMXWLD-HNNXBMFYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![propan-2-yl 8-methyl-4-oxo-6-(3-phenoxyphenyl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2615970.png)
![Methyl (2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)carbamate](/img/structure/B2615971.png)
![2-[(1-Cyclobutylaziridin-2-yl)methoxy]-N-cyclopropylbenzamide](/img/structure/B2615972.png)
![(3-Fluorophenyl){6-[(2-furylmethyl)amino]-1-phenylpyrazolo[4,5-e]pyrimidin-4-y l}amine](/img/structure/B2615974.png)

![1-(2,4-dichlorophenyl)-3-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2615982.png)

![2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)-3-phenyl-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2615984.png)
![N-[3-[4-(4-fluorophenyl)piperazin-1-yl]propyl]-2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide](/img/no-structure.png)



